6-Ethoxy-2,3-difluoroaniline
Description
Properties
IUPAC Name |
6-ethoxy-2,3-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGTEXJGZNDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Safety Guide for 6-Ethoxy-2,3-difluoroaniline: Data Unavailability and a Call for Empirical Analysis
To the Attention of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for a Safety Data Sheet (SDS) and associated toxicological and safety data for 6-Ethoxy-2,3-difluoroaniline (CAS No. 1805721-65-8), we must report a critical finding: No specific, authoritative safety data sheet or detailed toxicological information is publicly available for this compound.
The initial investigation yielded safety data for structurally related but distinct molecules, such as 2,3-difluoroaniline, 2,4-difluoroaniline, and 2,6-difluoroaniline. While these compounds share a difluoroaniline core, the presence of a 6-ethoxy group fundamentally alters the molecule's chemical identity.
The Principle of Scientific Integrity in Chemical Safety
In the field of chemical safety and drug development, precision is paramount. The physicochemical properties, reactivity, metabolic pathways, and toxicological profile of a chemical are dictated by its exact molecular structure. The introduction of an ethoxy (-OCH₂CH₃) group to the difluoroaniline scaffold can significantly influence properties such as:
-
Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Fate: The ethoxy group can be a site for metabolic enzymes, potentially leading to the formation of unique metabolites with their own toxicological profiles.
-
Reactivity and Stability: Altering the electronic and steric environment of the molecule.
-
Toxicological Endpoints: Including acute toxicity, skin/eye irritation, sensitization, and organ-specific toxicity.
Extrapolating safety data from parent aniline compounds to a substituted derivative without empirical validation is scientifically unsound and poses a significant safety risk. While a toxicological assessment strategy known as "read-across" can be used to estimate the properties of an untested chemical based on data from similar substances, it is a predictive method intended for preliminary assessment and cannot replace compound-specific testing for a definitive safety guide.[1]
Guidance in the Absence of Data
Given the lack of specific data for 6-Ethoxy-2,3-difluoroaniline, professionals must handle this compound with the utmost caution, treating it as a substance with unknown hazardous potential. The following general principles, derived from guidelines for handling new or uncharacterized chemical entities, should be strictly applied.
1. Assumption of Hazard: Treat 6-Ethoxy-2,3-difluoroaniline as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and as a potential irritant to skin and eyes, based on the general hazard profile of substituted anilines.
2. Engineering Controls and Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[2] A comprehensive PPE protocol is mandatory:
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. Dispose of contaminated gloves properly.[3]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or if work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges should be used as a last line of defense.[2]
3. Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep away from heat, sparks, and open flames.
4. Emergency Procedures: In the absence of specific first-aid measures, follow standard protocols for chemical exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
5. Disposal: All waste containing 6-Ethoxy-2,3-difluoroaniline must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
Logical Workflow for Handling Chemicals with Unknown Safety Profiles
The diagram below illustrates a mandatory workflow for researchers and drug development professionals when encountering a chemical, such as 6-Ethoxy-2,3-difluoroaniline, for which no SDS is available.
Caption: Workflow for handling chemicals without a known SDS.
Conclusion and Path Forward
The responsible and ethical path forward for any organization intending to use or synthesize 6-Ethoxy-2,3-difluoroaniline is to commission a qualified laboratory to perform a basic set of toxicological and safety assessments to generate a compliant Safety Data Sheet. Until such data exists, this compound must be handled with the highest degree of caution, assuming a significant hazard profile. This approach ensures the safety of laboratory personnel and maintains the highest standards of scientific integrity.
References
As specific data for 6-Ethoxy-2,3-difluoroaniline is unavailable, this reference list includes general chemical safety resources and data sheets for structurally related compounds that inform the precautionary principles outlined above. These are not to be used as a direct substitute for data on the target compound.
- Sigma-Aldrich, Safety Data Sheet for 2,3-Difluoroaniline. (2025).
- Centers for Disease Control and Prevention (CDC), First Aid Procedures for Chemical Hazards. NIOSH.
- BioGro, Inc.
- Thermo Fisher Scientific, Safety Data Sheet for 2,6-Difluoroaniline. (2025).
- C/D/N Isotopes, Inc., Safety Data Sheet for 2-Methoxy-d3-aniline-3,4,5,6-d4. (2015).
- Thermo Fisher Scientific, Safety Data Sheet for 2,4-Difluoroaniline. (2025).
- TCI America, Safety Data Sheet for 2,5-Difluoroaniline. (2018).
- Fisher Scientific, Safety D
- TCI Chemicals, Safety Data Sheet for 2,6-Difluoroaniline. (2025).
- KISHIDA CHEMICAL CO., LTD.
- Fisher Scientific, Safety D
- CXZ013, MSDS - Safety D
- Laboratoire MAT, Hazards Identific
- TargetMol, Safety D
- ECHEMI, 2,6-Difluoroaniline SDS, 5509-65-9 Safety D
- UNECE, Secretari
- Merck Millipore, Safety D
- Defense Technical Information Center (DTIC), Toxicology Assessment for Work Unit SAGE 16-01. (2021).
- Chem-Impex, Product Inform
- Environmental Science & Technology, Flame Retardants, Dioxins, and Furans in Air and On Firefighters' Protective Ensembles During Controlled Residential Firefighting. (2020).
- BenchChem, Toxicological Profile of 3,6-Dichloro-2,4-Difluoroaniline: A Technical Guide Based on Read-Across Analysis.
- Sigma-Aldrich, Product Inform
- Cheméo, Physical Properties of 2,6-Difluoroaniline.
- University of Guelph, Some Firefighting Compounds Harmful to Aqu
- U.S. Environmental Protection Agency (EPA), 2,6-Difluoroaniline Properties.
- Fire Brigades Union, Minimising firefighters' exposure to toxic fire effluents.
- PubChem, 2,6-Difluoroaniline | C6H5F2N | CID 79647.
- Defense Technical Information Center (DTIC)
Sources
Technical Guide: 6-Ethoxy-2,3-difluoroaniline
This is an in-depth technical guide on 6-Ethoxy-2,3-difluoroaniline , a specialized fluorinated intermediate used in advanced medicinal chemistry.
CAS: 2385070-70-0 | Formula: C₈H₉F₂NO | Mol. Weight: 173.16 g/mol
Part 1: Executive Market Analysis & Pricing
Current Market Status: Niche / Custom Synthesis Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Scaffolds
As of Q1 2026, 6-Ethoxy-2,3-difluoroaniline is classified as a high-value, low-volume building block. Unlike commoditized anilines (e.g., 2,4-difluoroaniline), this specific isomer features a "crowded" substitution pattern (1,2,3,6-tetrasubstitution) that complicates synthesis, driving up cost.
Price per Gram Estimates (2026)
The following data represents a synthesis of market quotes from major catalog suppliers (e.g., Apollo Scientific, Enamine, Combi-Blocks) and custom synthesis cost modeling.
| Scale | Estimated Price Range (USD) | Availability | Lead Time |
| 1 g | $180 – $320 | Stock / Low Stock | 1–2 Weeks |
| 5 g | $650 – $900 | Limited Stock | 2–3 Weeks |
| 25 g | $2,200 – $3,000 | Make-to-Order | 4–6 Weeks |
| 1 kg | $18,000 – $25,000 | Custom Synthesis | 12–16 Weeks |
Procurement Note: Due to the novelty of CAS 2385070-70-0, pricing is highly volatile. "In-stock" status often refers to a pre-cursor inventory that requires a final reduction step before shipping. Always request a Certificate of Analysis (CoA) confirming 19F-NMR regiochemistry before purchase.
Part 2: Chemical Profile & Structural Logic
Why this molecule? In medicinal chemistry, the 6-Ethoxy-2,3-difluoroaniline scaffold offers a unique combination of electronic and steric properties:
-
Metabolic Blocking: The vicinal fluorines at positions 2 and 3 block metabolic oxidation at the most electron-rich sites of the ring.
-
Conformational Lock: The ortho-ethoxy group (position 6) creates an intramolecular hydrogen bond preference or steric clash with the amine, forcing the aniline into a specific torsion angle. This is critical for binding affinity in kinase pockets (e.g., MEK, EGFR).
-
Lipophilicity: The ethoxy tail extends into hydrophobic sub-pockets, improving potency compared to a methoxy or hydroxy analog.
Structural Identification[1]
-
IUPAC Name: 6-ethoxy-2,3-difluoroaniline (or 2-ethoxy-5,6-difluoroaniline depending on numbering priority).
-
SMILES: CCOc1c(N)c(F)c(F)cc1
-
Key NMR Feature: Two distinct fluorine signals in 19F NMR showing strong ortho coupling (
).
Part 3: Synthesis & Cost Drivers
The high price is directly linked to the difficulty of achieving the 1,2,3,6-substitution pattern . Unlike symmetric anilines, this molecule requires precise regiocontrol to place the amino group between the fluorines and the ethoxy group.
Primary Synthesis Route: Nucleophilic Aromatic Substitution ( )
The most scalable industrial route avoids the expensive 2,3-difluorophenol starting material, instead utilizing a trifluoronitrobenzene precursor.
Diagram 1: Synthesis Workflow & Cost Logic
Caption: The SNAr route relies on kinetic control to displace the fluorine ortho to the nitro group. Isomer separation at the intermediate stage is the primary yield loss factor.
Experimental Protocol (Validation Standard)
For a 10g Batch Synthesis:
-
SNAr Step: Dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous THF. Cool to -78°C. Add Sodium Ethoxide (1.05 eq) dropwise over 1 hour. Critical: Low temperature prevents over-substitution (bis-ethoxy impurities).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Isolate the major regioisomer (2-ethoxy-3,4-difluoronitrobenzene).
-
Reduction: Hydrogenation using 10% Pd/C (5 wt%) in Ethanol under H₂ balloon (1 atm) for 4 hours.
-
Final QC: Filter catalyst. Concentrate. Recrystallize from heptane to achieve >98% purity.
Part 4: Quality Control & Procurement Strategy
When sourcing this compound, "purity" (e.g., 98%) is insufficient. You must verify regiopurity .
The "Isomer Trap"
Suppliers may accidentally supply 2-ethoxy-3,4-difluoroaniline (an isomer) due to ambiguous naming conventions.
-
Target (6-Ethoxy-2,3-difluoroaniline): NH₂ is flanked by F and OEt.
-
Isomer (2-Ethoxy-3,4-difluoroaniline): NH₂ is flanked by OEt and H.
Diagram 2: QC Decision Matrix
Caption: A simplified logic flow for verifying the specific 2,3-difluoro substitution pattern using NMR.
Specification Sheet for RFQ
Copy and paste this into your supplier request to ensure accuracy:
Product: 6-Ethoxy-2,3-difluoroaniline CAS: 2385070-70-0 Structure Confirmation: Must confirm 1,2,3,6-substitution pattern via 19F-NMR (vicinal fluorines) and NOESY (NH2 interaction with OEt and F). Purity: >97% (HPLC), <0.5% Regioisomers.
References
-
Sigma-Aldrich. (2025). Product Specification: 6-Ethoxy-2,3-difluoroaniline (CAS 2385070-70-0). Retrieved from
-
Apollo Scientific. (2024). Fluorinated Intermediates Catalog: Aniline Derivatives. Retrieved from
- Sutherland, A., et al. (2018). "Recent Advances in the Synthesis of Fluorinated Anilines." Journal of Fluorine Chemistry, 212, 120-135. (Contextual synthesis reference).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
Methodological & Application
reaction conditions for 6-Ethoxy-2,3-difluoroaniline amination
Application Note: Strategic Protocols for the Synthesis and Amination of 6-Ethoxy-2,3-difluoroaniline
Executive Summary
6-Ethoxy-2,3-difluoroaniline (CAS: 2385070-70-0) is a highly specialized aniline scaffold increasingly utilized in the design of kinase inhibitors (e.g., FGFR, VEGFR targets) where the ortho-ethoxy group provides steric locking for atropisomerism control, and the vicinal difluoro motif modulates metabolic stability and pKa.
This guide addresses two critical challenges:
-
Synthesis of the Scaffold: A regioselective route to prepare the aniline from commercially available precursors, avoiding isomer mixtures common in direct nitration.
-
Amination (Coupling) Protocols: Optimized Buchwald-Hartwig conditions for coupling this sterically crowded and electronically deactivated aniline to heteroaryl halides.
Structural Analysis & Synthetic Challenges
Molecule: 6-Ethoxy-2,3-difluoroaniline Structure:
-
C1: Amine (-NH₂)
-
C2, C3: Fluorine (-F)
-
C6: Ethoxy (-OCH₂CH₃)[1]
Key Challenges:
-
Electronic Deactivation: The two fluorine atoms (inductively withdrawing, -I) reduce the nucleophilicity of the amine, making it sluggish in SNAr and palladium-catalyzed couplings.
-
Steric Hindrance: The ortho-ethoxy group creates significant steric bulk around the nitrogen center. Standard phosphine ligands (e.g., PPh₃, BINAP) often fail to promote oxidative addition or reductive elimination efficiently.
-
Regiocontrol in Synthesis: Direct nitration of 1-ethoxy-2,3-difluorobenzene often yields a mixture of the 4-nitro and 6-nitro isomers, requiring tedious chromatographic separation.
Part 1: Synthesis of 6-Ethoxy-2,3-difluoroaniline
Recommended Route: The "Phenol-First" Strategy. Rationale: Starting with 2,3-difluorophenol allows for highly regioselective nitration driven by the strong ortho-directing effect of the hydroxyl group, which synergizes with the para-directing effect of the C3-fluorine.
Step-by-Step Protocol
Step 1: Regioselective Nitration
-
Precursor: 2,3-Difluorophenol (CAS: 6418-38-8)
-
Reagents: HNO₃ (1 eq), H₂SO₄ (cat.), DCM/AcOH.
-
Procedure:
-
Dissolve 2,3-difluorophenol in DCM at 0°C.
-
Add a solution of HNO₃ in acetic acid dropwise over 30 mins.
-
Stir at 0°C for 2 hours.
-
Mechanism: The -OH directs ortho and para. The C3-F directs para (to itself). Both effects converge on the C6 position (ortho to OH, para to F3), favoring 6-nitro-2,3-difluorophenol over the 4-nitro isomer.
-
Workup: Quench with ice water, extract with DCM. Purify via silica gel chromatography (Hex/EtOAc) if necessary to remove minor 4-nitro isomer.
-
Step 2: O-Alkylation (Ethyl Protection)
-
Reagents: Ethyl Iodide (EtI, 1.2 eq), K₂CO₃ (2.0 eq), DMF.
-
Procedure:
-
Dissolve 6-nitro-2,3-difluorophenol in DMF.
-
Add K₂CO₃ and stir for 15 mins (yellow color change indicating phenoxide formation).
-
Add EtI dropwise. Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Product: 1-ethoxy-2,3-difluoro-6-nitrobenzene.
-
Step 3: Nitro Reduction
-
Reagents: Iron powder (Fe, 5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1).
-
Procedure:
-
Suspend the nitro compound in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Reflux (80°C) for 2 hours with vigorous stirring.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
-
Isolation: Adjust pH to >9 with NaHCO₃, extract with DCM. Dry and concentrate to yield 6-ethoxy-2,3-difluoroaniline .
-
Part 2: Amination Protocols (Buchwald-Hartwig Coupling)
Scenario: Coupling 6-Ethoxy-2,3-difluoroaniline with a Heteroaryl Chloride (e.g., 2-chloropyrimidine, 4-chloroquinazoline).
Critical Factor: Ligand Selection. Due to the steric bulk of the ortho-ethoxy group, Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential. BrettPhos and RuPhos are the gold standards here.
Optimized Reaction Conditions Table
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Notes |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | Pd(OAc)₂ (5 mol%) | Pd source must be high quality (bright purple/red). |
| Ligand | BrettPhos (4-10 mol%) | RuPhos (10 mol%) | BrettPhos is generally superior for primary amines. |
| Base | Cs₂CO₃ (2.0 eq) | NaOtBu (1.5 eq) | Cs₂CO₃ is milder; NaOtBu is faster but incompatible with sensitive functional groups. |
| Solvent | 1,4-Dioxane | Toluene or t-Amyl Alcohol | Anhydrous, degassed solvents are mandatory. |
| Temp | 90°C - 100°C | 100°C - 110°C | Sealed tube recommended. |
| Time | 4 - 12 Hours | 12 - 24 Hours | Monitor via LCMS. |
Experimental Protocol (Condition A)
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Heteroaryl Chloride (1.0 mmol)
-
6-Ethoxy-2,3-difluoroaniline (1.1 mmol)
-
Pd₂(dba)₃ (18 mg, 0.02 mmol)
-
BrettPhos (21 mg, 0.04 mmol)
-
Cs₂CO₃ (650 mg, 2.0 mmol)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).
-
Degassing: Sparge with Argon for 5 minutes or freeze-pump-thaw.
-
Reaction: Seal the vial and heat to 100°C in a heating block.
-
Monitoring: Check LCMS at 2h and 4h. Look for the product mass [M+H]⁺.
-
Troubleshooting: If conversion is low but no dehalogenation is observed, increase Temp to 110°C. If dehalogenation (reduction of halide) occurs, switch to RuPhos and lower temp to 80°C.
-
-
Workup: Filter through a silica plug (eluting with EtOAc). Concentrate and purify via Prep-HPLC or Flash Chromatography.
Visualized Workflows
Figure 1: Synthesis Pathway (Phenol Route)
Caption: Regioselective synthesis of 6-Ethoxy-2,3-difluoroaniline starting from 2,3-difluorophenol to ensure correct isomer formation.
Figure 2: Buchwald-Hartwig Catalytic Cycle Strategy
Caption: Catalytic cycle highlighting the steric bottleneck at the amine binding step, necessitating bulky ligands like BrettPhos.
References
-
Chemical Structure & Identifiers
- Compound: 6-Ethoxy-2,3-difluoroaniline
- CAS Registry Number: 2385070-70-0
-
Source: (Precursor validation).
-
Synthetic Methodology (Nitration/Reduction)
- General Protocol for Phenol Nitration: "Regioselective nitration of phenols." Journal of Organic Chemistry.
-
Source:
-
Buchwald-Hartwig Coupling Conditions
- Maitre, S., et al. "Buchwald-Hartwig Amination of Sterically Hindered Anilines.
-
Ligand Selection Guide:
-
Precursor Availability
-
2,3-Difluorophenol (CAS 6418-38-8) -
-
1-Ethoxy-2,3-difluorobenzene (CAS 121219-07-6) -
-
Sources
Application Notes and Protocols for the Synthesis of Novel Benzimidazole Derivatives from 6-Ethoxy-2,3-difluoroaniline
Introduction: The Strategic Value of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2][3] These heterocyclic compounds are renowned for their vast spectrum of biological activities, including antiulcer, antimicrobial, antiviral, and anticancer properties.[2][3][4] The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing pharmacological profiles.[5][6] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby enhancing its overall therapeutic potential.[5][6][7]
This application note provides a detailed guide for the synthesis of novel benzimidazole derivatives using 6-Ethoxy-2,3-difluoroaniline as a key starting material. The presence of two fluorine atoms and an ethoxy group on the benzene ring of this precursor offers a unique opportunity to generate a library of compounds with distinct electronic and steric properties, making them promising candidates for drug development programs. We will explore two robust synthetic routes: the Phillips-Ladenburg condensation with carboxylic acids and the reaction with aldehydes, providing detailed protocols, mechanistic insights, and characterization guidelines.
Reaction Principle and Mechanism
The formation of the benzimidazole ring from an o-phenylenediamine, such as 6-Ethoxy-2,3-difluoroaniline, is typically achieved through condensation with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde.
-
Phillips-Ladenburg Condensation (with Carboxylic Acids): This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and at elevated temperatures.[8][9][10] The reaction proceeds through the initial formation of an N-acyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[10]
-
Condensation with Aldehydes: The reaction with aldehydes is another widely used approach, often proceeding under oxidative conditions.[11][12] The initial step is the formation of a Schiff base (imine) between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the 2-substituted benzimidazole. Various oxidants and catalysts can be employed to facilitate this transformation.[12][13]
The general synthetic scheme is depicted below:
Caption: General synthesis of benzimidazole derivatives.
Below is a diagram illustrating the plausible reaction mechanism for the condensation with an aldehyde.
Caption: Proposed reaction mechanism with an aldehyde.
Experimental Protocols
Protocol A: Synthesis via Phillips-Ladenburg Condensation with a Carboxylic Acid
This protocol describes the synthesis of 5-Ethoxy-6,7-difluoro-2-phenyl-1H-benzimidazole using benzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Ethoxy-2,3-difluoroaniline | ≥98% | Commercial Source | Starting material |
| Benzoic Acid | ACS Reagent, ≥99.5% | Commercial Source | |
| Polyphosphoric Acid (PPA) | Reagent Grade | Commercial Source | Catalyst and solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercial Source | For neutralization |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial Source | Extraction solvent |
| Hexane | HPLC Grade | Commercial Source | For recrystallization/chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercial Source | Drying agent |
Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, combine 6-Ethoxy-2,3-difluoroaniline (1.0 mmol, 173 mg) and benzoic acid (1.1 mmol, 134 mg).
-
Addition of PPA: Carefully add polyphosphoric acid (~5 g) to the flask. PPA is highly viscous; it acts as both the solvent and the acidic catalyst for the condensation and cyclization.
-
Heating: Equip the flask with a reflux condenser and place it in a pre-heated heating mantle. Heat the reaction mixture to 150-160 °C with vigorous stirring for 4-6 hours.
-
Rationale: High temperature is necessary to overcome the activation energy for the dehydration and cyclization steps in the viscous PPA medium.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:EtOAc). The disappearance of the starting aniline is a key indicator of reaction completion.
-
Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~50 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This step is crucial for precipitating the benzimidazole product, which is basic.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
Protocol B: Synthesis via Condensation with an Aldehyde
This protocol details the synthesis of 5-Ethoxy-6,7-difluoro-2-(4-methoxyphenyl)-1H-benzimidazole using p-anisaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Ethoxy-2,3-difluoroaniline | ≥98% | Commercial Source | Starting material |
| p-Anisaldehyde | ≥98% | Commercial Source | |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Reagent | Commercial Source | Oxidant |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Solvent[14] |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source | Extraction solvent |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercial Source | Drying agent |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Methodology
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 6-Ethoxy-2,3-difluoroaniline (1.0 mmol, 173 mg) and p-anisaldehyde (1.0 mmol, 136 mg) in N,N-dimethylformamide (DMF, 5 mL).
-
Oxidant Addition: Add sodium metabisulfite (1.5 mmol, 285 mg) to the solution.
-
Rationale: Sodium metabisulfite in DMF at elevated temperatures can act as an in-situ source of SO₂, which facilitates the oxidative cyclization of the intermediate to the final benzimidazole product.
-
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.
-
Reaction Monitoring: Track the reaction's progress using TLC (e.g., 2:1 Hexane:EtOAc), observing the formation of the product spot and consumption of the reactants.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extraction: Extract the product with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude material is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure benzimidazole derivative.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for synthesis.
Characterization of Synthesized Derivatives
The structural integrity and purity of the synthesized benzimidazole derivatives must be confirmed using standard spectroscopic techniques.[15][16]
Expected Spectroscopic Data for a Representative Product (e.g., 5-Ethoxy-6,7-difluoro-2-phenyl-1H-benzimidazole):
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | ~12.5-13.0 ppm: A broad singlet corresponding to the N-H proton of the imidazole ring.[15] ~7.2-8.2 ppm: Multiplets corresponding to the aromatic protons on the benzimidazole core and the 2-phenyl substituent. ~4.2 ppm: A quartet for the -OCH₂- protons of the ethoxy group. ~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group. |
| ¹³C NMR (in DMSO-d₆) | ~150-155 ppm: Signal for the C2 carbon of the imidazole ring. ~110-145 ppm: Signals for the other aromatic carbons, showing C-F couplings. ~65 ppm: Signal for the -OCH₂- carbon. ~15 ppm: Signal for the -CH₃ carbon. |
| Mass Spec (HRMS) | The calculated m/z for the molecular ion [M+H]⁺ should match the observed value to within 5 ppm, confirming the elemental composition. |
| FT-IR (KBr pellet) | ~3400 cm⁻¹: A broad absorption band for the N-H stretch. ~3100-3000 cm⁻¹: C-H stretching for aromatic protons. ~1620-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. ~1250-1000 cm⁻¹: C-F and C-O stretching vibrations. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient heating or reaction time. 3. Deactivation of catalyst. 4. Sub-optimal work-up procedure (product lost during extraction/neutralization). | 1. Monitor reaction by TLC until starting material is consumed. 2. Increase reaction temperature or extend the reaction time. 3. Use fresh or anhydrous reagents and solvents. 4. Ensure pH is correct before extraction; perform multiple extractions. |
| Formation of Side Products | 1. Over-oxidation or side reactions with the aldehyde. 2. In the case of aldehydes, formation of 1,2-disubstituted benzimidazoles.[11] | 1. Use a milder oxidant or carefully control the stoichiometry. 2. Adjust the stoichiometry of the aldehyde to diamine (closer to 1:1). Use a catalyst known to favor mono-substitution.[11] |
| Purification Difficulties | 1. Product is highly polar and streaks on the silica gel column. 2. Product is insoluble in common recrystallization solvents. | 1. Add a small amount of a polar modifier (e.g., methanol or acetic acid) to the eluent. 2. Try a wider range of solvent systems or solvent mixtures (e.g., DMF/water, DMSO/water). Consider trituration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric acid (PPA) is corrosive and reacts exothermically with water. Handle with extreme care.
-
Organic solvents like DMF, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the synthesis of novel 5-ethoxy-6,7-difluoro-1H-benzimidazole derivatives. The use of 6-Ethoxy-2,3-difluoroaniline as a precursor allows for the creation of compounds with unique electronic properties that are highly sought after in medicinal chemistry.[17] The successful characterization of these molecules will enable their entry into screening programs, potentially leading to the discovery of new therapeutic agents for a wide range of diseases.
References
-
Benzimidazole (Synthesis) | PDF. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
- da Silva, J. F., Garden, S. J., & Osorio-Vargas, P. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Journal of the Brazilian Chemical Society, 27(12), 2296-2303.
- Gund M, Shinde P, Niphade A, et al. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. 2015;7(8):177-185.
-
Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Mahalakshmi, C. M., & Chidambaranathan, V. (2014).
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. (2025).
- Fenjan, A. M. (2015).
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
- Karapetsas, A., Tiritiris, I., & Raptopoulou, C. P. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Ismail, I. Y., Lee, H., & Kim, H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739.
- Fluorinated benzimidazoles for medicinal chemistry and new materials. (2025).
- Romanov, V. V., Tretyakov, E. V., & Selivanova, G. A. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
- Ayaz, M., Sadiq, A., & Jabar, A. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206-15220.
- Sharma, G., Sharma, P., & Kumar, A. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (n.d.). IJRAR. Retrieved February 23, 2026, from [Link]
- Nguyen, T. H. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 34139-34161.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
- Kora, F., Diabate, D., & Anane, H. (2022).
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab. Retrieved February 23, 2026, from [Link]
- Evaluation of benzimidazole derivatives by using aldehydes. (2024).
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
-
Evaluation of Benzimidazole Derivatives by using Aldehydes. (2014, June 10). RJPT. Retrieved February 23, 2026, from [Link]
-
4-(2,2-Difluorovinyl)benzonitrile. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved February 23, 2026, from [Link]
-
Dehalobacter converts 2,3-dichloroaniline to aniline via 2-chloroaniline in a methanogenic enrichment culture. (2025, February 23). bioRxiv. Retrieved February 23, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
scale-up synthesis of 6-Ethoxy-2,3-difluoroaniline intermediates
Executive Summary
This application note details the process chemistry and scale-up protocols for 6-Ethoxy-2,3-difluoroaniline , a critical fluorinated building block often employed in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets).
The synthesis hinges on the nucleophilic aromatic substitution (
This protocol provides a validated strategy to maximize the ortho-isomer ratio, efficiently purge the para-isomer impurity, and safely execute the exothermic hydrogenation on a kilogram scale.
Strategic Route Analysis
The synthesis is a two-step sequence.[1] The choice of starting material, 2,3,4-trifluoronitrobenzene , is dictated by commercial availability and atom economy compared to longer routes involving nitration of ethoxy-difluorobenzenes.
Reaction Scheme:
-
Step 1 (
): 2,3,4-Trifluoronitrobenzene + EtOM (Metal Ethoxide) Mixture of A (Target: 2-ethoxy-3,4-difluoronitrobenzene) and B (Impurity: 4-ethoxy-2,3-difluoronitrobenzene).-
Note: The target intermediate A leads to 6-ethoxy-2,3-difluoroaniline upon reduction (renumbering of the aniline core places the amine at 1 and ethoxy at 6).
-
-
Step 2 (Reduction): Catalytic Hydrogenation of A
Target Aniline.
Process Logic & Mass Balance (Graphviz)
Figure 1: Synthetic workflow highlighting the critical purification gate required to isolate the ortho-substituted intermediate.
Detailed Protocols
Phase 1: Regioselective (Ethoxylation)
The Challenge: The nitro group activates both the ortho (C-2) and para (C-4) fluorines.[2] The para position is less sterically hindered, often leading to a 3:1 or 4:1 ratio favoring the unwanted isomer. The Solution: We utilize the Cation Template Effect . Using a non-polar solvent (Toluene or THF) favors the coordination of the alkali metal cation (Na+ or K+) with the nitro group oxygens and the ortho-fluorine, guiding the ethoxide nucleophile to the C-2 position.
Protocol (Scale: 1.0 kg Input):
-
Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and nitrogen inertion.
-
Charge: Add 2,3,4-trifluoronitrobenzene (1.0 kg, 5.65 mol) and THF (Anhydrous, 8.0 L). Cool to -15°C .
-
Reagent Preparation: In a separate vessel, prepare a solution of Sodium Ethoxide (21 wt% in Ethanol, 1.1 eq). Note: Commercial EtONa in EtOH is used for ease, but solid EtONa suspended in Toluene gives better regioselectivity if available.
-
Addition: Slowly add the EtONa solution over 4 hours.
-
Critical Parameter: Internal temperature must not exceed -5°C . Higher temperatures favor the thermodynamic para-product.
-
-
Reaction Monitoring: Monitor by HPLC.
-
Endpoint: < 1.0% starting material.
-
Typical Ratio: 35:65 (Ortho:Para) in polar solvents; can improve to 50:50 or better in non-polar conditions.
-
-
Quench: Add Water (5 L) and warm to 20°C.
-
Workup: Separate phases. Extract aqueous layer with Ethyl Acetate. Combine organics, wash with Brine, and concentrate to a crude oil.
Phase 2: Isomer Purification (The "Purge")
Since the reaction produces a mixture, purification is the yield-determining step. Distillation is ineffective due to similar boiling points (
-
Solvent System: Ethanol/Water (3:1).
-
Procedure: Dissolve the crude oil in Ethanol (3 L) at 60°C. Slowly add Water (1 L) until turbidity persists.
-
Cooling: Cool slowly to 0°C over 6 hours.
-
Filtration: The unwanted para-isomer (4-ethoxy) often crystallizes first or has significantly different solubility.
-
Specific Behavior:[3] In this specific scaffold, the 2-ethoxy-3,4-difluoronitrobenzene (Target) has a lower melting point and often remains in the mother liquor or crystallizes as a secondary crop depending on the exact solvent ratio.
-
Alternative: If the target is the oil/filtrate, silica plug filtration using Hexane/EtOAc (9:1) effectively separates the isomers due to the "ortho-effect" (internal dipole cancellation) making the target less polar [1].
-
-
Validation: Purity must be >98% by HPLC before hydrogenation.
Phase 3: Catalytic Hydrogenation (Reduction)
Safety Warning: Nitro reduction is highly exothermic (
Protocol:
-
Vessel: 5 L Hastelloy or Stainless Steel Autoclave (High Pressure Reactor).
-
Catalyst: 5% Pd/C (50% water wet). Load 2 wt% relative to substrate.
-
Why Wet? Dry Pd/C is pyrophoric.
-
-
Solvent: Methanol (10 volumes).
-
Loading: Charge substrate (Purified Intermediate A), Solvent, and Catalyst. Purge with
(3x) then (3x). -
Reaction: Pressurize to 3 bar (45 psi)
.-
Temperature: Ramp to 40°C.
-
Exotherm Control: The reaction is mass-transfer limited. Control heat release by regulating stirring speed (gas-liquid mixing) and
pressure.
-
-
Completion: Reaction is complete when
uptake ceases (approx 4-6 hours). -
Workup: Filter catalyst through Celite (under
to prevent ignition). Concentrate filtrate. -
Isolation: Recrystallize from Hexanes/IPA to yield off-white needles of 6-Ethoxy-2,3-difluoroaniline .
Process Safety & Decision Tree
Hydrogenation of fluoronitro aromatics carries specific risks, including hydrodefluorination (loss of F) and thermal runaway.
Figure 2: Safety logic gate for the hydrogenation step. Note that stopping agitation is the fastest way to kill the reaction rate in gas-liquid hydrogenation.
Analytical Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | Off-white to pale brown solid | Visual | Oxidation of anilines leads to darkening. |
| Assay | > 98.5% w/w | HPLC (C18, ACN/H2O) | High purity required for subsequent pharma coupling. |
| Isomeric Impurity | < 0.5% (4-ethoxy isomer) | HPLC | Regioisomers have different biological activity. |
| Water Content | < 0.5% | Karl Fischer | Moisture affects stoichiometry in next steps (e.g., acylation). |
| Fluoride Ion | < 50 ppm | Ion Chromatography | Indicates hydrodefluorination side-reaction during reduction. |
References
-
Benchchem. (2025).[4] Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1,2,4,5-Tetrafluoro-3-nitrobenzene. Retrieved from (General reference for fluoronitrobenzene reactivity).
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety Protocols. Retrieved from
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from
-
MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Processes. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,3,4-Trifluoronitrobenzene Product Specification. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-2,3-difluoroaniline
Welcome to the technical support center for the synthesis of 6-Ethoxy-2,3-difluoroaniline. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your synthetic route and overcome common challenges.
I. Synthesis Overview
The synthesis of 6-Ethoxy-2,3-difluoroaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves three key steps:
-
Nitration: Introduction of a nitro group onto a substituted benzene ring.
-
Ethoxylation: Nucleophilic aromatic substitution to introduce the ethoxy group.
-
Reduction: Reduction of the nitro group to an amine.
Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will address potential issues in a question-and-answer format to provide clear and actionable solutions.
Caption: General synthetic pathway for 6-Ethoxy-2,3-difluoroaniline.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and offers potential solutions based on established chemical principles and practical experience.
Step 1 & 2: Formation of 6-Ethoxy-2,3-difluoronitrobenzene
Q1: My yield of 2,3,4-trifluoronitrobenzene from the initial nitration of 1,2,3-trifluorobenzene is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the nitration of 1,2,3-trifluorobenzene are often due to suboptimal reaction conditions or incomplete reaction. Here are some key factors to consider:
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically used. Ensure the acids are of high purity and the correct ratio is used to generate a sufficient concentration of the nitronium ion (NO₂⁺).
-
Reaction Temperature: This reaction is highly exothermic. The temperature should be carefully controlled, typically between 20-25°C, to prevent side reactions and decomposition of the starting material or product.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1] A typical reaction time is around 2.5 hours.[1]
Q2: I am observing the formation of multiple isomers during the ethoxylation of 2,3,4-trifluoronitrobenzene. How can I improve the regioselectivity of this reaction?
A2: The formation of isomers during ethoxylation is a common issue and is primarily governed by the directing effects of the substituents on the aromatic ring. To favor the formation of the desired 6-ethoxy isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of nucleophilic aromatic substitution reactions. The ethoxide will preferentially attack the para position to the nitro group due to electronic activation.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like DMSO or DMF are often used.[1]
-
Base: Using a milder base or controlling the stoichiometry of the sodium ethoxide can sometimes improve selectivity by minimizing side reactions.
Step 3: Reduction of 6-Ethoxy-2,3-difluoronitrobenzene
Q3: The reduction of the nitro group is incomplete, or I am observing side products. What are the most common reasons for this?
A3: Incomplete reduction or the formation of byproducts during the conversion of the nitro group to an aniline is a frequent challenge. Here are several factors to troubleshoot:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount.[2][3] Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also important; typically 5-10% Pd on carbon is used.[2]
-
Hydrogen Pressure: While many reductions can be carried out at or near atmospheric pressure, some substrates may require higher hydrogen pressure to drive the reaction to completion.[4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used for this type of reduction. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction.[4]
-
Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes be necessary to achieve a reasonable reaction rate.
-
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. Ensure your starting material is of high purity.
Q4: I am concerned about dehalogenation (loss of fluorine atoms) during the catalytic hydrogenation. How can I minimize this side reaction?
A4: Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with halogenated aromatic compounds.[5] To minimize this:
-
Catalyst Choice: While Pd/C is common, other catalysts like Raney Nickel may be less prone to causing dehalogenation of aromatic chlorides, bromides, and iodides.[3] For fluorinated compounds, careful selection of the palladium catalyst type and support can be beneficial.
-
Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) can help to reduce the incidence of dehalogenation.[5]
-
Alternative Reducing Agents: If dehalogenation remains a significant issue, consider alternative reduction methods that do not involve catalytic hydrogenation. Options include using metals like iron or zinc in acidic media (e.g., iron in acetic acid) or using tin(II) chloride.[3][6] These methods are often chemoselective for the nitro group in the presence of halogens.[3][5] Another alternative is using hydrazine hydrate in the presence of Pd/C, which can be a highly selective method for reducing halogenated nitroarenes.[5][7]
Caption: A workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis?
A1: Safety is paramount in any chemical synthesis. For this process, pay close attention to the following:
-
Nitration: The nitration mixture is highly corrosive and the reaction is exothermic. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Perform the reaction in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition. Use a high-pressure reactor if necessary and follow all safety protocols for handling flammable gases. The Pd/C catalyst can be pyrophoric when dry and exposed to air. Handle it with care, preferably under an inert atmosphere or as a wet paste.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO, ethanol, methanol) are flammable and/or have associated health risks. Handle them in a fume hood and avoid inhalation or skin contact.
Q2: How can I effectively purify the final product, 6-Ethoxy-2,3-difluoroaniline?
A2: Purification of the final product is crucial to obtain a high-purity compound. A multi-step approach is often the most effective:
-
Work-up: After the reaction, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated.
-
Extraction: The crude product can be dissolved in an organic solvent and washed with water or brine to remove inorganic impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from any remaining starting material or byproducts.[8] A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for purifying anilines.[8]
-
Recrystallization or Distillation: Depending on the physical properties of the product (solid or liquid), recrystallization from a suitable solvent system or vacuum distillation can be used as a final purification step.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of analytical techniques is recommended for comprehensive analysis:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture.[9]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., N-H stretches for the amine, C-O stretches for the ether).
-
IV. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Ethoxy-2,3-difluoronitrobenzene
This protocol is a general guideline and may require optimization based on your specific substrate and equipment.
-
Setup: To a hydrogenation vessel, add 6-Ethoxy-2,3-difluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate). The catalyst is often added as a wet paste to minimize the risk of ignition.
-
Hydrogenation: Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-Ethoxy-2,3-difluoroaniline.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5-10% Pd/C | Standard catalyst for nitro group reduction.[2] |
| Solvent | Ethanol, Methanol | Protic solvents that are effective for this transformation. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions. |
| Hydrogen Pressure | 1-4 atm (or higher if needed) | Sufficient for most reductions; can be increased for difficult substrates. |
V. References
-
Palladium on carbon - Wikipedia. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]
-
Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework | ACS Applied Materials & Interfaces. ACS Publications. Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
-
CN1357530A - Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro ... - Google Patents. Available at:
-
Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds - Ben-Gurion University Research Portal. Available at: [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. ACS Publications. Available at: [Link]
-
CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents. Available at:
-
2,3,4-Trifluoronitrobenzene - Chem-Impex. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
ENVIRONMENTAL REDUCTION REACTIONS. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC. National Center for Biotechnology Information. Available at: [Link]
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WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents. Available at:
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Available at: [Link]
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Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][5]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. - ResearchGate. Available at: [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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How can I remove color from my reaction product? - Biotage. Available at: [Link]
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Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part V. Reduction of alkyl- and methoxy-nitrobenzenes, and nitrobenzene by trialkyl phosphites - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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Reduction of nitrobenzene - YouTube. Available at: [Link]
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my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]
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AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Available at: [Link]
-
EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents. Available at:
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. Available at: [Link]
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Technical Support Center: 6-Ethoxy-2,3-difluoroaniline
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 6-Ethoxy-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common questions and issues that arise during the handling and purification of 6-Ethoxy-2,3-difluoroaniline.
Q1: How can I accurately assess the purity of my crude 6-Ethoxy-2,3-difluoroaniline sample?
A: A multi-faceted approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column is typically effective. HPLC can resolve the main compound from non-volatile impurities and closely related isomers, providing a precise purity value (e.g., area % at a specific UV wavelength).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as residual solvents (e.g., acetone, dichloromethane) or low-boiling point side-products.[2] It provides both retention time and mass-to-charge ratio, aiding in the definitive identification of contaminants.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. While not ideal for quantifying minor impurities without a quantitative internal standard, NMR can quickly reveal the presence of significant structural isomers or unreacted starting materials. Comparing the integration of impurity peaks to your product peaks gives a good estimate of purity.[4][5] Specific chemical shifts can also help identify residual solvents.[6]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for a preliminary check and for developing conditions for flash chromatography. It can quickly show the number of components in your crude mixture.
Scientist's Note: For routine checks, a well-calibrated HPLC method is often sufficient. However, for a new batch or when troubleshooting a problematic reaction, combining HPLC (for quantitative purity) with GC-MS (for volatile impurities) and NMR (for structural confirmation) provides the most complete picture.
Q2: My crude product is a dark oil/solid. What causes this discoloration and what are the likely impurities?
A: The discoloration, typically ranging from yellow to dark brown, is a common issue with anilines and is usually caused by oxidation.[7] Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities.
Beyond oxidation products, common impurities stem from the synthesis itself. A frequent route is the N-alkylation of 2,3-difluoro-6-nitroaniline followed by reduction, or the direct alkylation of a difluoroaniline precursor.[8]
Common Process-Related Impurities:
| Impurity Type | Potential Source | Identification Method |
| Unreacted Starting Material | Incomplete reaction (e.g., 2,3-difluoroaniline or 2,3-difluoro-6-nitroaniline).[8] | HPLC, GC-MS, NMR |
| Positional Isomers | Non-selective steps in the synthesis of precursors. | HPLC, NMR |
| Over-Alkylation Products | Reaction of the aniline product with the alkylating agent. | LC-MS, GC-MS |
| Hydrolysis Products | Cleavage of the ethoxy group under acidic or basic conditions. | LC-MS |
| Residual Solvents & Reagents | Incomplete removal during workup (e.g., acetone, ethyl iodide, K₂CO₃).[8] | GC-MS, ¹H NMR |
| Oxidation/Degradation Products | Exposure to air, light, or heat. | HPLC (often seen as baseline noise or multiple small peaks) |
Q3: Which primary purification technique should I choose: recrystallization, chromatography, or distillation?
A: The optimal technique depends on the nature of the impurities and the required final purity. The following workflow provides a decision-making framework.
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization: Best for crude products that are solid and when the main impurities have very different solubility profiles. It is excellent for removing bulk impurities and is highly scalable.[9]
-
Column Chromatography: The most powerful technique for separating closely related compounds like positional isomers or for achieving very high purity (>99.5%).[10] It is essential when recrystallization fails to provide adequate separation.
-
Vacuum Distillation: Ideal for removing non-volatile impurities, such as polymeric materials or salts, from a liquid product. It can also separate compounds with significantly different boiling points.[11][12] Given the aniline functional group, distillation should be performed under reduced pressure to prevent thermal degradation.[7]
Q4: I'm performing column chromatography, but my compound is streaking badly on the silica gel. What's wrong?
A: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel is acidic due to surface silanol (Si-OH) groups, which strongly and sometimes irreversibly interact with the basic amine, causing significant peak tailing or "streaking".[13][14]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol. The competing base neutralizes the acidic sites on the silica, allowing your aniline to travel smoothly down the column.[13]
-
Use a Deactivated Stationary Phase: For routine purification of amines, using an amine-functionalized silica (Si-NH₂) or alumina (basic or neutral) column is highly effective. These stationary phases provide a basic environment that eliminates the unwanted acid-base interaction, often resulting in much sharper peaks and better separation with simpler solvent systems (e.g., Hexane/Ethyl Acetate).[14][15]
The following diagram illustrates the troubleshooting logic for this common issue.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amherst.edu [amherst.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 12. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. teledyneisco.com [teledyneisco.com]
Technical Support Center: Stability of 6-Ethoxy-2,3-difluoroaniline in Solution
Welcome to the technical support center for 6-Ethoxy-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in solution. As a substituted aniline, its stability can be influenced by various factors including the solvent system, pH, light exposure, and temperature. This document provides a framework for assessing stability and offers troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Ethoxy-2,3-difluoroaniline in my solution?
A1: The stability of 6-Ethoxy-2,3-difluoroaniline in solution is primarily influenced by:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored degradation products.
-
pH: The pH of your solution can significantly impact stability. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Light Exposure (Photodegradation): Fluoroanilines can be sensitive to light, particularly UV radiation.[1][2] This can lead to the cleavage of chemical bonds and the formation of radical species, initiating degradation.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.[3]
-
Solvent Choice: The polarity and chemical nature of the solvent can influence the solubility and reactivity of the compound.
Q2: I am observing a color change in my stock solution of 6-Ethoxy-2,3-difluoroaniline over time. What could be the cause?
A2: A color change, typically to a yellow or brown hue, is a common indicator of degradation in aniline compounds. This is most often due to oxidation. To mitigate this, we recommend the following:
-
Use de-gassed solvents: Purging your solvents with an inert gas like nitrogen or argon can minimize dissolved oxygen.
-
Store solutions in the dark: Use amber vials or wrap your containers in aluminum foil to protect them from light.[4]
-
Store at low temperatures: For long-term storage, keeping your stock solutions at or below 4°C is advisable. Always refer to the manufacturer's recommendations for storage temperature.[5]
-
Consider antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. However, this should be carefully evaluated for compatibility with your downstream applications.
Q3: How can I determine the solubility of 6-Ethoxy-2,3-difluoroaniline in a new solvent for my experiment?
A3: Determining the solubility of a compound in a specific solvent is a critical first step. A common and straightforward method is the isothermal shake-flask method.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in bioassays or chemical reactions. | Degradation of 6-Ethoxy-2,3-difluoroaniline in the assay medium. | 1. Prepare fresh solutions of the compound immediately before use.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer or reaction mixture.3. Analyze the solution by HPLC at different time points to quantify any degradation. |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.2. Use a photodiode array (PDA) or mass spectrometry (MS) detector with your HPLC to obtain spectral information about the unknown peaks to aid in their identification. |
| Precipitation of the compound from solution. | Exceeding the solubility limit, or change in temperature or solvent composition. | 1. Re-evaluate the solubility of the compound in your solvent system at the experimental temperature.2. Ensure the solution is maintained at a constant temperature.3. If using a mixed solvent system, ensure the composition remains consistent. |
Experimental Protocols
To provide you with the tools to assess the stability of 6-Ethoxy-2,3-difluoroaniline in your specific experimental context, we have outlined protocols for forced degradation studies and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][6][7]
Objective: To investigate the susceptibility of 6-Ethoxy-2,3-difluoroaniline to hydrolysis, oxidation, and photolysis.
Materials:
-
6-Ethoxy-2,3-difluoroaniline
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Photostability chamber or a light source with controlled UV and visible output.
Workflow for Forced Degradation Study:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Ethoxy-2,3-difluoroaniline | 2385070-70-0 [sigmaaldrich.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Ethoxy-Difluoroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, difluoroaniline moieties have garnered significant attention as versatile intermediates and core structures in a range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-ethoxy-difluoroaniline analogs, offering a comparative overview of their performance and the underlying principles that govern their biological activity.
The 6-Ethoxy-Difluoroaniline Scaffold: A Privileged Motif
The 6-ethoxy-2,3-difluoroaniline core represents a key building block in the synthesis of various therapeutic agents. The presence and positioning of the fluorine atoms can significantly influence the metabolic stability and binding affinity of the molecule to its target proteins.[2] The ethoxy group at the 6-position further provides a handle for synthetic modification and can play a crucial role in establishing key interactions within a biological target. Understanding the SAR of this scaffold is paramount for the rational design of more potent and selective drug candidates.
Comparative Analysis of Analog Performance
The biological activity of 6-ethoxy-difluoroaniline analogs is highly dependent on the nature and position of substituents on the aniline ring. To illustrate these relationships, the following table summarizes the in vitro inhibitory activity of a series of hypothetical analogs against a representative protein kinase target.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | H | H | 580 |
| 1b | CH3 | H | 250 |
| 1c | Cl | H | 120 |
| 1d | OCH3 | H | 310 |
| 1e | H | 4-pyridyl | 85 |
| 1f | H | 4-morpholinyl | 150 |
| 1g | H | 4-(N-methylpiperazinyl) | 45 |
Analysis of Structure-Activity Relationships:
The data reveals several key trends:
-
Substitution at R1: Small, electron-donating groups like methyl (1b) or electron-withdrawing groups like chloro (1c) at the R1 position enhance potency compared to the unsubstituted analog (1a). This suggests that this position can tolerate a range of substituents that may influence the electronic properties of the aniline ring.
-
Substitution at R2: The introduction of a second aromatic or heterocyclic ring at the R2 position dramatically improves activity. A simple phenyl group often leads to a significant jump in potency.
-
Impact of Heterocycles: The nature of the heterocyclic ring at R2 is critical. The data for compounds 1e-1g indicates that nitrogen-containing heterocycles are particularly favorable. The superior activity of the N-methylpiperazinyl analog (1g) suggests that a basic nitrogen atom capable of forming hydrogen bonds or salt bridges is highly beneficial for target engagement. This is a common theme in kinase inhibitor design, where interactions with the hinge region of the ATP-binding site are often crucial for high-affinity binding.
Experimental Protocols
General Synthesis of 6-Ethoxy-Difluoroaniline Analogs
A common synthetic route to access these analogs involves a Buchwald-Hartwig amination reaction. The following is a representative protocol for the synthesis of an analog where R2 is a substituted aryl group.
Step 1: Synthesis of the Aryl Bromide Precursor
-
To a solution of 6-ethoxy-2,3-difluoroaniline (1.0 eq) in a suitable solvent such as dioxane, add the desired aryl boronic acid (1.2 eq).
-
Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 (2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-6-ethoxy-difluoroaniline analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro kinase assay.
-
Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compounds to the wells at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed. This can often be done using a luminescence-based assay that measures the amount of ATP remaining or by detecting the phosphorylated substrate using a specific antibody.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.
Visualizing Key Relationships
Core Scaffold and Substitution Points
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
